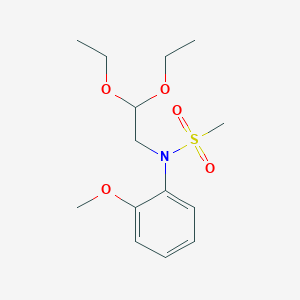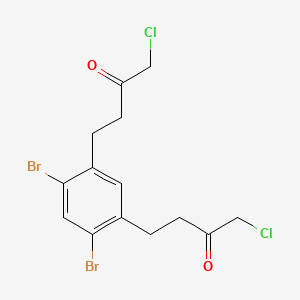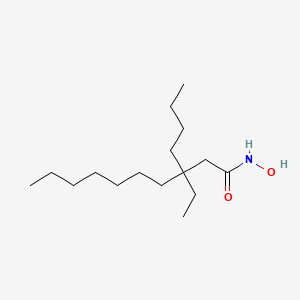
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chloro-hydroxyethyl group and a cyclohexyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium typically involves the reaction of cyclohexanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the desired product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Time: Several hours, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of (2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the cyclohexyloxy group.
Cyclohexylphosphine oxide: Contains a cyclohexyloxy group but differs in the oxidation state of phosphorus.
(2-Hydroxyethyl)phosphine: Similar hydroxyethyl group but lacks the chloro substituent.
Uniqueness
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium is unique due to the combination of its chloro-hydroxyethyl and cyclohexyloxy groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and hydroxy groups allows for diverse chemical modifications and functionalization, making it a versatile compound in various research and industrial contexts.
特性
CAS番号 |
88648-62-8 |
|---|---|
分子式 |
C8H15ClO3P+ |
分子量 |
225.63 g/mol |
IUPAC名 |
(2-chloro-1-hydroxyethyl)-cyclohexyloxy-oxophosphanium |
InChI |
InChI=1S/C8H15ClO3P/c9-6-8(10)13(11)12-7-4-2-1-3-5-7/h7-8,10H,1-6H2/q+1 |
InChIキー |
BGCABELNNQVZJR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)O[P+](=O)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


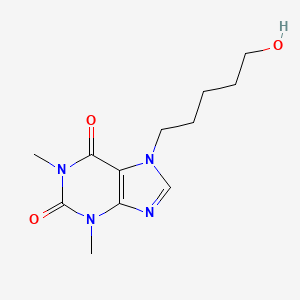
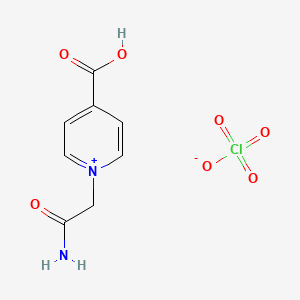
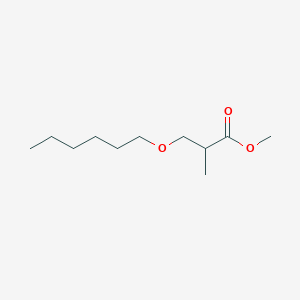
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
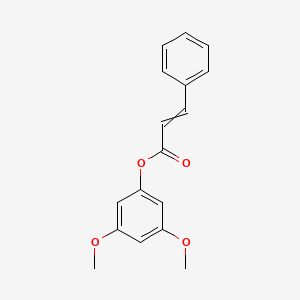
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
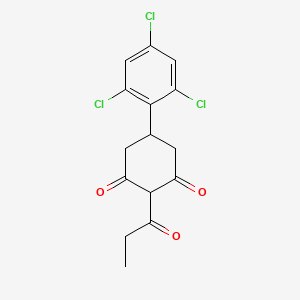
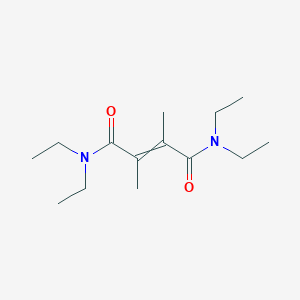
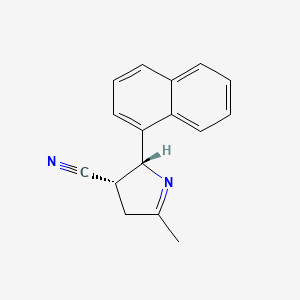

![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
